- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, World Intellectual Property Organization, , ,
Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Numéro CAS:947499-03-8
Le MF:C10H12BrN
Mégawatts:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Propriétés chimiques et physiques
Nom et identifiant
-
- 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
- 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
- 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
-
- MDL: MFCD11865067
- Piscine à noyau: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
- La clé Inchi: HEVSJNXWDZDGHL-UHFFFAOYSA-N
- Sourire: BrC1C2CN(CCC=2C=CC=1)C
Propriétés calculées
- Qualité précise: 225.01531g/mol
- Masse isotopique unique: 225.01531g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 2.5
- Surface topologique des pôles: 3.2Ų
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-1g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-5g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 50mg |
¥2064.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 100mg |
¥3898.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 250mg |
¥4858.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 500mg |
¥7818.00 | 2024-04-24 |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
Référence
- Preparation of indole and indazole compounds having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
1.2 0 °C; 2 h, 0 °C → rt
Référence
- Preparation of aromatic methylamine derivatives and its applications, China, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, United States, , ,
Méthode de production 6
Conditions de réaction
Référence
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Formic acid Solvents: Water ; 2 - 3 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
Référence
- Enantioselective Allylation of Stereogenic Nitrogen Centers, Organic Letters, 2023, 25(10), 1649-1654
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
Référence
- Preparation of pyrrolo[3,2-b]pyridine piperazine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Copper bromide (CuBr2) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- Preparation of 3-substituted pyrrolo[3,2-b]pyridines having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- Preparation of piperazinylarylsulfonylindoles as serotonin 5-HT6 receptor modulators., World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- Preparation of heterocyclic compounds having 5-HT6 receptor affinity for treating CNS, gastrointestinal, and polyglutamine-repeat disorders, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
Référence
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, United States, , ,
Méthode de production 15
Conditions de réaction
Référence
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, United States, , ,
Méthode de production 16
Conditions de réaction
Référence
- Preparation of pyrrolo[3,2-b]pyridine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, United States, , ,
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials
- 1,2,3,4-tetrahydro-2-methyl-8-Isoquinolinamine
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Numéro de commande:A845082
État des stocks:in Stock
Quantité:1g/5g/500mg/250mg/100mg/50mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:04
Prix ($):1094.0/4381.0/655.0/436.0/327.0/217.0
Courriel:sales@amadischem.com
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Littérature connexe
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Pureté:99%/99%/99%/99%/99%/99%
Quantité:1g/5g/500mg/250mg/100mg/50mg
Prix ($):1094.0/4381.0/655.0/436.0/327.0/217.0